molecular formula C13H17FN2O B14907272 n-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide

n-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide

Cat. No.: B14907272
M. Wt: 236.28 g/mol
InChI Key: XNWJJXXQMSVIPK-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorobenzyl group attached to a pyrrolidine ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide typically involves the reaction of 2-fluorobenzylamine with N-methylpyrrolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group is known to enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-Fluorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine: This compound has a similar fluorobenzyl group but differs in the presence of a dimethoxyphenyl group, which alters its chemical and biological properties.

    N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxylate: This ester derivative has different reactivity and solubility properties compared to the carboxamide.

    N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxylic acid: The carboxylic acid form has different acidity and reactivity compared to the carboxamide.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are valuable for various research applications.

Properties

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-methylpyrrolidine-3-carboxamide

InChI

InChI=1S/C13H17FN2O/c1-16(13(17)10-6-7-15-8-10)9-11-4-2-3-5-12(11)14/h2-5,10,15H,6-9H2,1H3

InChI Key

XNWJJXXQMSVIPK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1F)C(=O)C2CCNC2

Origin of Product

United States

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